Cas no 89401-54-7 (Ethyl 4-methyl-2-(pyridin-4-yl)thiazole-5-carboxylate)
Ethyl 4-methyl-2-(pyridin-4-yl)thiazole-5-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- Ethyl 4-methyl-2-(pyridin-4-yl)thiazole-5-carboxylate
- 4-METHYL-2-PYRIDIN-4-YL-THIAZOLE-5-CARBOXYLIC ACID ETHYL ESTER
- 5-Thiazolecarboxylic acid, 4-methyl-2-(4-pyridinyl)-, ethyl ester
- ethyl 4-methyl-2-pyridin-4-yl-1,3-thiazole-5-carboxylate
- DTXSID10347211
- SCHEMBL5733147
- CHEMBL3261236
- Ethyl 4-methyl-2-(4-pyridinyl)-1,3-thiazole-5-carboxylate #
- BDBM50016124
- ETHYL 4-METHYL-2-(PYRIDIN-4-YL)-1,3-THIAZOLE-5-CARBOXYLATE
- FT-0711579
- AKOS016006515
- Ethyl 4-methyl-2-(4-pyridyl)thiazole-5-carboxylate
- AS-0097
- MFCD06739813
- ethyl 4-methyl-2-(4-pyridinyl)thiazole-5-carboxylate
- 89401-54-7
- Ethyl4-methyl-2-(pyridin-4-yl)thiazole-5-carboxylate
- CS-0321964
- Thiazole-5-carboxylic acid, 4-methyl-2-(4-pyridyl)-, ethyl ester
- Thiazole-5-carboxylic acid, 4-methyl-2-(4-pyridinyl)-, ethyl ester
-
- MDL: MFCD06739813
- Inchi: 1S/C12H12N2O2S/c1-3-16-12(15)10-8(2)14-11(17-10)9-4-6-13-7-5-9/h4-7H,3H2,1-2H3
- InChI Key: JPZUWDDVYNEJHB-UHFFFAOYSA-N
- SMILES: S1C(C2C=CN=CC=2)=NC(C)=C1C(=O)OCC
Computed Properties
- Exact Mass: 248.062
- Monoisotopic Mass: 248.062
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 4
- Complexity: 269
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 80.3A^2
- XLogP3: 2.5
Ethyl 4-methyl-2-(pyridin-4-yl)thiazole-5-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 031807-250mg |
4-Methyl-2-pyridin-4-yl-thiazole-5-carboxylic acid ethyl ester |
89401-54-7 | 97% | 250mg |
£160.00 | 2022-02-28 | |
| Fluorochem | 031807-1g |
4-Methyl-2-pyridin-4-yl-thiazole-5-carboxylic acid ethyl ester |
89401-54-7 | 97% | 1g |
£300.00 | 2022-02-28 | |
| Matrix Scientific | 144576-1g |
Ethyl 4-methyl-2-(pyridin-4-yl)thiazole-5-carboxylate, 95% |
89401-54-7 | 95% | 1g |
$903.00 | 2023-09-07 | |
| Matrix Scientific | 144576-5g |
Ethyl 4-methyl-2-(pyridin-4-yl)thiazole-5-carboxylate, 95% |
89401-54-7 | 95% | 5g |
$2709.00 | 2023-09-07 | |
| Chemenu | CM174153-25g |
Ethyl 4-methyl-2-(pyridin-4-yl)thiazole-5-carboxylate |
89401-54-7 | 97% | 25g |
$535 | 2021-08-05 | |
| TRC | E121185-250mg |
Ethyl 4-methyl-2-(pyridin-4-yl)thiazole-5-carboxylate |
89401-54-7 | 250mg |
$ 840.00 | 2022-06-05 | ||
| TRC | E121185-500mg |
Ethyl 4-methyl-2-(pyridin-4-yl)thiazole-5-carboxylate |
89401-54-7 | 500mg |
$ 1400.00 | 2022-06-05 | ||
| 1PlusChem | 1P004NV0-250mg |
Ethyl 4-methyl-2-(pyridin-4-yl)thiazole-5-carboxylate |
89401-54-7 | 95% | 250mg |
$217.00 | 2025-02-21 | |
| 1PlusChem | 1P004NV0-1g |
Ethyl 4-methyl-2-(pyridin-4-yl)thiazole-5-carboxylate |
89401-54-7 | 95% | 1g |
$532.00 | 2025-02-21 | |
| 1PlusChem | 1P004NV0-5g |
Ethyl 4-methyl-2-(pyridin-4-yl)thiazole-5-carboxylate |
89401-54-7 | 5g |
$665.00 | 2025-03-21 |
Ethyl 4-methyl-2-(pyridin-4-yl)thiazole-5-carboxylate Related Literature
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
Additional information on Ethyl 4-methyl-2-(pyridin-4-yl)thiazole-5-carboxylate
Comprehensive Guide to Ethyl 4-methyl-2-(pyridin-4-yl)thiazole-5-carboxylate (CAS No. 89401-54-7)
Ethyl 4-methyl-2-(pyridin-4-yl)thiazole-5-carboxylate (CAS No. 89401-54-7) is a versatile organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This thiazole derivative is characterized by its unique molecular structure, combining a pyridine ring with a thiazole core, making it a valuable intermediate in synthetic chemistry. Researchers and industry professionals frequently search for Ethyl 4-methyl-2-(pyridin-4-yl)thiazole-5-carboxylate synthesis, applications, and properties, reflecting its growing importance in modern science.
The compound's molecular formula is C12H12N2O2S, with a molecular weight of 248.30 g/mol. Its structural features include an ethyl carboxylate group at the 5-position of the thiazole ring and a 4-methyl substituent, which contribute to its reactivity and solubility profile. Recent studies highlight its potential as a building block for drug discovery, particularly in the development of kinase inhibitors and antimicrobial agents. The rising interest in heterocyclic compounds in medicinal chemistry has further amplified the demand for high-quality Ethyl 4-methyl-2-(pyridin-4-yl)thiazole-5-carboxylate suppliers.
One of the most searched topics related to this compound is its synthetic route. The typical preparation involves a multi-step process starting from 4-methyl-2-(pyridin-4-yl)thiazole-5-carboxylic acid, followed by esterification with ethanol. Researchers often optimize conditions to improve yield and purity, as discussed in recent publications on green chemistry approaches. The compound's spectroscopic data (including 1H NMR, 13C NMR, and mass spectra) are crucial for quality control and are frequently requested by analytical laboratories.
In terms of applications, Ethyl 4-methyl-2-(pyridin-4-yl)thiazole-5-carboxylate serves as a key intermediate in the synthesis of bioactive molecules. Its pyridine-thiazole hybrid structure mimics important pharmacophores found in FDA-approved drugs, making it valuable for structure-activity relationship (SAR) studies. Current trends in fragment-based drug design have increased its utilization in combinatorial chemistry libraries. Additionally, its potential in agrochemical formulations has been explored, particularly in crop protection products targeting fungal pathogens.
The physicochemical properties of Ethyl 4-methyl-2-(pyridin-4-yl)thiazole-5-carboxylate contribute to its widespread use. It typically appears as a white to off-white crystalline powder with good stability under standard storage conditions. Its solubility profile (soluble in organic solvents like DMSO and methanol but poorly soluble in water) makes it suitable for various organic synthesis protocols. These characteristics are frequently compared with similar thiazole carboxylate derivatives in academic discussions about molecular modifications.
Market analysis indicates growing demand for high-purity Ethyl 4-methyl-2-(pyridin-4-yl)thiazole-5-carboxylate, driven by pharmaceutical R&D investments. Suppliers emphasize batch-to-batch consistency, with HPLC purity often exceeding 98%. The compound's global availability and custom synthesis options are common search queries among procurement specialists. Recent advancements in continuous flow chemistry have opened new possibilities for scalable production of such specialty chemicals.
From a safety perspective, standard laboratory precautions apply when handling Ethyl 4-methyl-2-(pyridin-4-yl)thiazole-5-carboxylate. Material Safety Data Sheets (MSDS) provide essential information about proper storage (typically at 2-8°C in airtight containers) and personal protective equipment requirements. These precautions align with general chemical handling best practices emphasized in modern laboratory safety training programs.
Emerging research directions include exploring the compound's potential in metal-organic frameworks (MOFs) and catalysis. Its nitrogen-rich structure makes it an interesting ligand candidate in coordination chemistry. Furthermore, computational studies using molecular docking simulations investigate its binding affinity with various biological targets, a hot topic in computer-aided drug design communities.
For analytical chemists, method development for Ethyl 4-methyl-2-(pyridin-4-yl)thiazole-5-carboxylate quantification remains an active area. Reverse-phase HPLC methods with UV detection at 254 nm are commonly employed, while advanced techniques like LC-MS gain popularity for impurity profiling. These methodologies are frequently compared in forums discussing analytical chemistry challenges for heterocyclic compounds.
In conclusion, Ethyl 4-methyl-2-(pyridin-4-yl)thiazole-5-carboxylate (CAS No. 89401-54-7) represents an important tool in modern chemical research. Its dual functionality as both a synthetic intermediate and potential bioactive core continues to drive innovation across multiple disciplines. As the scientific community increasingly focuses on sustainable chemistry and targeted molecular design, this compound's relevance is expected to grow, making it a subject of ongoing investigation and commercial interest.
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